molecular formula C6H14ClNO B15360323 (4-Methylpyrrolidin-2-yl)methanol;hydrochloride

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride

Cat. No.: B15360323
M. Wt: 151.63 g/mol
InChI Key: XQUDEODBOXKGJB-UHFFFAOYSA-N
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Description

(4-Methylpyrrolidin-2-yl)methanol hydrochloride (CAS: 1283147-20-5) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.63 g/mol . It exists as a hydrochloride salt, enhancing its solubility in polar solvents like water and methanol. The compound is typically supplied as a neat solid or in 10 mM methanol solution for research purposes, requiring storage at 2–8°C to maintain stability .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

(4-methylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-6(4-8)7-3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

XQUDEODBOXKGJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)CO.Cl

Origin of Product

United States

Chemical Reactions Analysis

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various derivatives.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

  • Major Products Formed: The major products include ketones, carboxylic acids, amines, and various substituted pyrrolidines.

Scientific Research Applications

(4-Methylpyrrolidin-2-yl)methanol;hydrochloride: has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including potential therapeutic agents.

  • Industry: The compound is employed in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism by which (4-Methylpyrrolidin-2-yl)methanol;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: The specific pathways depend on the context of its use, but it may involve metabolic pathways, signaling pathways, or other biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Stereochemical Variations

The compound belongs to a class of pyrrolidine derivatives with modifications at the 2- and 4-positions. Key analogs include:

  • [(2R,5R)-5-Methylpyrrolidin-2-yl]methanol hydrochloride (CAS: 1807888-09-0): Differing in stereochemistry (R,R-configuration), this analog may exhibit distinct receptor-binding profiles due to altered spatial arrangement .
  • [1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol (CAS: 394734-84-0): A bicyclic analog with a 94% structural similarity to the target compound, introducing rigidity that could affect solubility and bioavailability .
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
(4-Methylpyrrolidin-2-yl)methanol HCl C₆H₁₄ClNO 151.63 (2S,4S)-configuration, 4-methyl group
[(2R,5R)-5-Methylpyrrolidin-2-yl]methanol HCl C₆H₁₄ClNO 151.63 (R,R)-configuration, 5-methyl group
(S)-(2-Methylpyrrolidin-2-yl)methanol HCl C₆H₁₄ClNO 151.63 2-methyl group, S-configuration
4’-Methyl-α-Pyrrolidinohexanophenone HCl C₁₇H₂₅NO·HCl 295.9 Aromatic ketone, extended carbon chain

Physicochemical Properties

  • Solubility: The target compound dissolves in methanol and water, typical of hydrochloride salts. In contrast, 4’-methyl-α-Pyrrolidinohexanophenone hydrochloride (CAS: 1391052-36-0) has lower aqueous solubility due to its bulky aromatic group .
Table 2: Comparative Physicochemical Data
Compound Solubility Stability Storage Key Applications
(4-Methylpyrrolidin-2-yl)methanol HCl Methanol, water 2–8°C, anhydrous Research reagent
4’-Methyl-α-Pyrrolidinohexanophenone HCl Limited in water -20°C Stimulant research (MDPV analog)
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate HCl Crystalline solid -20°C Forensic analysis (stimulant analog)

Challenges and Unique Features

  • Stereochemical Sensitivity: Minor changes in configuration (e.g., R,R vs. S,S) drastically alter biological activity. For instance, PF-04455242 hydrochloride (a pyrrolidine sulfonamide) shows receptor selectivity dependent on stereochemistry .
  • Solubility vs. Bioavailability : Bulky analogs like 4-Chloro-6-phenylpyrimidin-2-ylmethanamine hydrochloride (CAS: 1247741-04-3) trade solubility for enhanced membrane permeability due to aromatic groups .

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